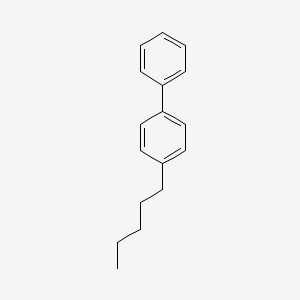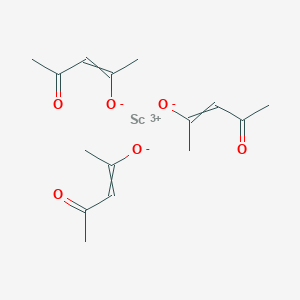
Noroxihidrastinina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.
Mecanismo De Acción
Target of Action
Noroxyhydrastinine primarily targets tyrosinase, TRP-1, and TRP-2 . These are key proteins involved in melanogenesis, the process that leads to the production of melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
Noroxyhydrastinine interacts with its targets by inhibiting their expression . This means that Noroxyhydrastinine reduces the production of tyrosinase, TRP-1, and TRP-2, thereby inhibiting melanogenesis .
Biochemical Pathways
The inhibition of tyrosinase, TRP-1, and TRP-2 by Noroxyhydrastinine affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting key proteins in this pathway, Noroxyhydrastinine reduces melanin production .
Result of Action
The result of Noroxyhydrastinine’s action is a potent inhibition of melanogenesis . By inhibiting the expression of tyrosinase, TRP-1, and TRP-2, Noroxyhydrastinine reduces the production of melanin, leading to a decrease in pigmentation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of noroxyhydrastinine typically involves the reduction of hydrastinine. One common method is the catalytic hydrogenation of hydrastinine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield noroxyhydrastinine.
Industrial Production Methods: Industrial production of noroxyhydrastinine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions: Noroxyhydrastinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Comparación Con Compuestos Similares
- Hydrastinine
- Berberine
- Tetrahydroberberine
Propiedades
IUPAC Name |
7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-7-4-9-8(13-5-14-9)3-6(7)1-2-11-10/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOJKDUWYQCWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176207 | |
| Record name | Noroxyhydrastinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21796-14-5 | |
| Record name | Noroxyhydrastinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noroxyhydrastinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noroxyhydrastinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noroxyhydrastinine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW76Y3GT55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Noroxyhydrastinine and where is it found?
A1: Noroxyhydrastinine is an isoquinoline alkaloid found in various plant species, particularly those belonging to the genus Thalictrum, Corydalis, and Phellodendron [, , , ]. It has been identified in traditional Chinese medicinal herbs like Rhizoma Coptidis and Corydalis yanhusuo [, , ].
Q2: What is the structure of Noroxyhydrastinine?
A2: Noroxyhydrastinine's molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. While the provided abstracts don't include full spectroscopic data, they mention the use of techniques like NMR, HR-ESI-MS, and UV spectroscopy for structural elucidation [, , , , ].
Q3: What biological activities have been reported for Noroxyhydrastinine?
A3: Noroxyhydrastinine has demonstrated promising in vitro antimalarial activity against Plasmodium falciparum strains, with better binding affinity to dihydroorotate dehydrogenase than chloroquine, as revealed through molecular docking studies []. It has also shown potential melanogenesis-inhibitory activity in α-MSH-stimulated B16 melanoma cells, possibly by inhibiting tyrosinase, TRP-1, and TRP-2 protein expression [].
Q4: How does Noroxyhydrastinine interact with dihydroorotate dehydrogenase in Plasmodium falciparum?
A4: While the specific interactions are not detailed in the provided abstracts, molecular docking studies indicate a favorable binding affinity of Noroxyhydrastinine to the enzyme's active site. Molecular dynamics simulations further suggest stable interactions, highlighting its potential as an antimalarial agent [].
Q5: Has the pharmacokinetic profile of Noroxyhydrastinine been studied?
A5: Yes, a pharmacokinetics study investigated the behavior of Noroxyhydrastinine in rat plasma after oral administration of Zuojin and Fan-Zuojin formulas, traditional Chinese medicine preparations containing Noroxyhydrastinine []. The study revealed double peaks in the plasma concentration-time curves, suggesting absorption variability and potential influence of co-administered herbs.
Q6: How is Noroxyhydrastinine quantified in plant materials and biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array detectors (PAD) and mass spectrometry (MS), has been employed for the simultaneous determination of Noroxyhydrastinine alongside other alkaloids in plant extracts and rat plasma [, , , ].
Q7: Are there any computational studies on Noroxyhydrastinine?
A7: Yes, Density-functional theory (DFT) analysis has been conducted on Noroxyhydrastinine, revealing a band gap energy of 0.186 Ha, suggesting favorable interaction potential with its targets []. Additionally, a study explored its adsorption on the surface of B12N12 fullerene using DFT/TD-DFT calculations [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















